Home > Products > Screening Compounds P27167 > Vonoprazan Fumarate
Vonoprazan Fumarate - 881681-01-2

Vonoprazan Fumarate

Catalog Number: EVT-286485
CAS Number: 881681-01-2
Molecular Formula: C21H20FN3O6S
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vonoprazan Fumarate (TAK-438) is a novel, orally active, potassium-competitive acid blocker (P-CAB) [, , ]. It represents a new class of antisecretory drugs [, ], offering a potent and long-lasting inhibitory effect on gastric acid secretion []. Vonoprazan Fumarate is distinct from traditional proton-pump inhibitors (PPIs) in its mechanism of action, offering advantages such as rapid onset of action and prolonged inhibition of intragastric acidity [].

TAK-438

Compound Description: TAK-438 is the free base form of Vonoprazan Fumarate. [] It exhibits potent acid-suppressing activity by inhibiting the H+,K+-ATPase enzyme in gastric parietal cells. []

Relevance: TAK-438 is the active moiety of Vonoprazan Fumarate, meaning that Vonoprazan Fumarate is metabolized in the body to release TAK-438, which then exerts the desired pharmacological effects. []

TAK-438F

Compound Description: TAK-438F is another designation for Vonoprazan Fumarate. []

TAK-438P

Compound Description: TAK-438P, Vonoprazan Pyroglutamate, is a water-soluble prodrug of Vonoprazan Fumarate being explored for its potential as an injectable formulation. [] It displays a more potent antisecretory effect than TAK-438F. []

Relevance: TAK-438P is structurally similar to Vonoprazan Fumarate and is metabolized to release the active moiety, TAK-438. It highlights the ongoing research to develop different formulations and prodrugs of Vonoprazan Fumarate with improved properties. []

M-I

Compound Description: M-I is a major oxidative metabolite of Vonoprazan Fumarate, formed primarily by the enzyme CYP3A4. [, ]

Relevance: This metabolite provides insights into the metabolic pathway of Vonoprazan Fumarate in the body. Understanding the metabolites is crucial for assessing potential drug interactions and safety profiles. [, ]

M-II-G

Compound Description: M-II-G is a major metabolite of Vonoprazan Fumarate in dogs, formed by the glucuronidation of a secondary metabolite (M-II) that originates from the non-oxidative metabolism of M-I. []

Relevance: This metabolite highlights the species-specific metabolism of Vonoprazan Fumarate. While M-II-G is predominant in dogs, it may have different levels of significance in humans. []

M-I-G

Compound Description: M-I-G is a glucuronide conjugate of the metabolite M-I and is a major component found in the bile of rats administered with Vonoprazan Fumarate. []

Relevance: Similar to M-II-G, M-I-G signifies a metabolic pathway of Vonoprazan Fumarate that involves conjugation reactions to increase water solubility for excretion. []

N-demethylated TAK-438

Compound Description: N-demethylated TAK-438 is a metabolite of Vonoprazan Fumarate observed specifically in in vitro studies, primarily formed by the enzyme CYP3A4. []

Relevance: This metabolite, though identified in vitro, emphasizes the potential for multiple metabolic pathways for Vonoprazan Fumarate. Further research is needed to confirm its presence and significance in vivo. []

TAK-438 N-sulfate

Compound Description: TAK-438 N-sulfate is a metabolite formed by the sulfation of TAK-438, the free base form of Vonoprazan Fumarate. This reaction is mainly catalyzed by the enzyme SULT2A1. []

Relevance: This metabolite highlights another metabolic pathway, sulfation, which contributes to the metabolism of Vonoprazan Fumarate. []

M-IV-Sul

Compound Description: M-IV-Sul is a metabolite of Vonoprazan Fumarate formed through a two-step process: sulfation of TAK-438 by SULT2A1, followed by oxidation of the resulting TAK-438 N-sulfate by CYP2C9. []

Relevance: The formation of M-IV-Sul highlights the complexity of Vonoprazan Fumarate's metabolic pathways, involving sequential reactions by different enzymes. []

1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine

Compound Description: This compound is a process-related impurity identified during the synthesis of Vonoprazan Fumarate. []

Relevance: Understanding and controlling the formation of such impurities is crucial for ensuring the quality and safety of the final drug product. []

Lansoprazole

Compound Description: Lansoprazole belongs to the proton pump inhibitor (PPI) class of drugs. [, ] PPIs are commonly used to treat acid-related disorders but have limitations, such as slower onset of action and variability in efficacy. [, ]

Relevance: Lansoprazole serves as a comparator drug in many studies evaluating the efficacy and safety of Vonoprazan Fumarate. Vonoprazan Fumarate has demonstrated a more rapid and potent acid-suppressing effect compared to lansoprazole in preclinical and clinical studies. [, ]

Rabeprazole

Compound Description: Rabeprazole is another PPI frequently used in the treatment of acid-related diseases. [, ]

Relevance: Similar to lansoprazole, rabeprazole is often used as a reference drug in clinical trials to assess the efficacy and safety profile of Vonoprazan Fumarate in various indications, including H. pylori eradication and reflux esophagitis. [, ]

Esomeprazole

Compound Description: Esomeprazole is a PPI that is commonly prescribed for the treatment of GERD and other acid-related conditions. [, ]

Relevance: Esomeprazole is another PPI that is compared with Vonoprazan Fumarate. [, ] In several studies, Vonoprazan Fumarate has exhibited superior efficacy compared to esomeprazole in terms of symptom relief and healing rates in patients with acid-related disorders. [, ]

Overview

Vonoprazan fumarate is a novel compound classified as a potassium-competitive acid blocker, primarily utilized in the treatment of acid-related gastrointestinal disorders. It functions as a proton pump inhibitor, offering an alternative to traditional therapies like omeprazole. This compound has gained attention for its rapid onset of action and sustained acid suppression, making it a significant advancement in gastroenterology.

Source

Vonoprazan fumarate was developed by Takeda Pharmaceutical Company and has been marketed under the brand name "Takecab." Its introduction into clinical practice marks a shift in the management of conditions such as gastroesophageal reflux disease and peptic ulcers.

Classification

Vonoprazan fumarate belongs to the class of medications known as potassium-competitive acid blockers. Unlike conventional proton pump inhibitors that irreversibly inhibit the proton pump, vonoprazan competitively inhibits the potassium-binding site, leading to effective acid suppression.

Synthesis Analysis

Methods

The synthesis of vonoprazan fumarate can be achieved through several methods, primarily involving the following key steps:

  1. Starting Material: The synthesis typically begins with 5-(2-fluorophenyl)pyrrole-3-carboxaldehyde.
  2. N-Sulfonylation: The initial step involves N-sulfonylation, followed by purification processes that remove impurities.
  3. Reductive Amination: The aldehyde is converted into an amine through reductive amination, which is crucial for forming the core structure of vonoprazan.
  4. Formation of Fumarate Salt: The free base of vonoprazan is then neutralized and reacted with fumaric acid to yield the fumarate salt.

Technical Details

Recent synthetic routes have focused on enhancing yield and purity while reducing by-products. For example, using cobalt catalysts in reductive amination has shown promise in improving reaction efficiency .

Molecular Structure Analysis

Structure

Vonoprazan fumarate has a complex molecular structure characterized by its unique arrangement of atoms:

  • Chemical Formula: C17_{17}H18_{18}F2_{2}N2_{2}O4_{4}S
  • Molecular Weight: Approximately 366.39 g/mol

The structure features a pyrrole ring substituted with a fluorophenyl group and a sulfonamide moiety, contributing to its pharmacological activity.

Data

The compound's structural elucidation has been confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, ensuring its identity and purity .

Chemical Reactions Analysis

Reactions

Vonoprazan fumarate undergoes various chemical reactions during its synthesis and degradation:

  1. Reductive Amination: This critical step involves converting an aldehyde to an amine, facilitating the formation of the final compound.
  2. Salt Formation: The reaction between the free base and fumaric acid results in the formation of the fumarate salt, which enhances solubility and stability.

Technical Details

High-performance liquid chromatography methods have been developed to analyze vonoprazan fumarate and identify impurities throughout its synthesis . These methods are crucial for quality control in pharmaceutical formulations.

Mechanism of Action

Process

Vonoprazan functions by reversibly binding to the potassium-binding site of H+^+/K+^+-ATPase in gastric parietal cells. This action inhibits the proton pump's activity, leading to decreased gastric acid secretion.

Data

Clinical studies have demonstrated that vonoprazan provides more rapid and sustained acid suppression compared to traditional proton pump inhibitors, making it effective for treating erosive esophagitis and other acid-related conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Melting Point: Approximately 150-160°C.

Chemical Properties

  • pH: The pH of an aqueous solution is typically around 5-7.
  • Stability: Vonoprazan fumarate exhibits good stability under standard storage conditions but should be protected from moisture.

These properties are critical for formulating effective pharmaceutical products .

Applications

Scientific Uses

Vonoprazan fumarate is primarily used in clinical settings for:

  • Treatment of Gastroesophageal Reflux Disease: Its rapid action provides relief from symptoms associated with acid reflux.
  • Management of Peptic Ulcers: By effectively suppressing gastric acid secretion, it aids in ulcer healing.
  • Combination Therapies: It may be used alongside antibiotics for eradication regimens targeting Helicobacter pylori infections.

Research continues into additional applications and potential benefits of vonoprazan fumarate in various gastrointestinal disorders .

Properties

CAS Number

881681-01-2

Product Name

Vonoprazan Fumarate

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

Molecular Formula

C21H20FN3O6S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N

SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

TAK-438; TAK 438; TAK438

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.